2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxylic acid 2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 2243506-89-8
VCID: VC4337832
InChI: InChI=1S/C10H8O5/c11-7-2-1-3-8-5(7)4-6(9(12)13)10(14)15-8/h4H,1-3H2,(H,12,13)
SMILES: C1CC2=C(C=C(C(=O)O2)C(=O)O)C(=O)C1
Molecular Formula: C10H8O5
Molecular Weight: 208.169

2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxylic acid

CAS No.: 2243506-89-8

Cat. No.: VC4337832

Molecular Formula: C10H8O5

Molecular Weight: 208.169

* For research use only. Not for human or veterinary use.

2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxylic acid - 2243506-89-8

Specification

CAS No. 2243506-89-8
Molecular Formula C10H8O5
Molecular Weight 208.169
IUPAC Name 2,5-dioxo-7,8-dihydro-6H-chromene-3-carboxylic acid
Standard InChI InChI=1S/C10H8O5/c11-7-2-1-3-8-5(7)4-6(9(12)13)10(14)15-8/h4H,1-3H2,(H,12,13)
Standard InChI Key KSPRPEOSTOJENO-UHFFFAOYSA-N
SMILES C1CC2=C(C=C(C(=O)O2)C(=O)O)C(=O)C1

Introduction

Chemical Structure and Physicochemical Properties

Structural Characteristics

The compound’s IUPAC name, 2,5-dioxo-7,8-dihydro-6H-chromene-3-carboxylic acid, reflects its bicyclic architecture:

  • A 2H-chromene backbone (benzopyran) with partial saturation at positions 5–8.

  • Two ketone groups at positions 2 and 5.

  • A carboxylic acid substituent at position 3.

Crystallographic data from analogous chromene derivatives (e.g., ethyl 2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxylate) reveal planar configurations in the aromatic ring and puckered conformations in the saturated cyclohexanone moiety . Hydrogen bonding between the carboxylic acid and ketone groups likely influences solubility and crystal packing .

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC10H8O5\text{C}_{10}\text{H}_{8}\text{O}_{5}
Molecular Weight208.169 g/mol
IUPAC Name2,5-dioxo-7,8-dihydro-6H-chromene-3-carboxylic acid
SMILESC1CC2=C(C=C(C(=O)O2)C(=O)O)C(=O)C1
InChI KeyKSPRPEOSTOJENO-UHFFFAOYSA-N

Synthesis and Structural Optimization

Synthetic Pathways

While no direct synthesis of 2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxylic acid has been reported, analogous chromenes are typically synthesized via:

  • Cyclization Reactions: Condensation of cyclohexanedione derivatives with aldehydes or ketones. For example, 3,5-cyclohexanedione reacts with 2,3-dichlorobenzaldehyde in ethanol under reflux to form structurally related chromenes .

  • Oxidation Steps: Post-cyclization oxidation of hydroxyl or methylene groups to ketones.

A proposed route for this compound could involve:

  • Condensation of 3,5-cyclohexanedione with a formyl-substituted carboxylic acid.

  • In situ oxidation to introduce the 2,5-diketone system.

Table 2: Key Synthetic Intermediates

IntermediateRole
3,5-CyclohexanedioneCyclic diketone for ring formation
MalononitrileElectrophile for Knoevenagel condensation
DMAPCatalyst for nucleophilic reactions

Modifications to the chromene core, such as methyl group additions or heteroatom incorporation, have been shown to enhance bioactivity in related compounds . For instance, replacing the thiazole ring in similar structures with diazoles improved potency against mutant IDH1 enzymes .

Biological Activities and Mechanisms

Antimicrobial Properties

The carboxylic acid group may enhance interactions with microbial enzymes or membranes. In one study, chromene-3-carboxylates demonstrated broad-spectrum activity against Gram-positive bacteria (MIC: 4–16 µg/ml) .

Research Findings and Applications

Drug Discovery

  • GPCR Modulation: Ethyl chromene-3-carboxylates act as partial agonists of GPBA, a bile acid receptor implicated in glucose metabolism . This highlights the potential of 2,5-dioxo derivatives in metabolic disorder therapeutics.

  • Photoredox Catalysis: Coumarin-3-carboxylic acids undergo reductive azaarylation under visible light to yield 4-substituted chroman-2-ones, a reaction applicable to derivatizing this compound .

Table 3: Comparative Bioactivity of Chromene Derivatives

CompoundTargetIC50/EC50
7,7-Dimethyl-7,8-dihydro-2H-quinoline-2,5(6H)-dioneIDH1 R132H0.8 µM
Ethyl 8-chloro-4H-thieno[3,2-c]chromene-2-carboxylateGPBA130 nM

Future Directions

  • Synthetic Methodology: Developing regioselective routes for 2,5-diketone formation.

  • Target Identification: Screening against mutant IDH1, GPCRs, and microbial proteases.

  • Solubility Optimization: Introducing polar substituents (e.g., amines) to improve bioavailability.

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